Cas no 82379-38-2 (4-(Hydroxymethyl)-3-nitrobenzoic acid)

4-(Hydroxymethyl)-3-nitrobenzoic acid structure
82379-38-2 structure
Product Name:4-(Hydroxymethyl)-3-nitrobenzoic acid
Número CAS:82379-38-2
MF:C8H7NO5
Megavatios:197.144882440567
MDL:MFCD01076314
CID:693146
PubChem ID:1501892
Update Time:2025-05-23

4-(Hydroxymethyl)-3-nitrobenzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 4-(Hydroxymethyl)-3-nitrobenzoic acid
    • 4-HYDROXYMETHYL-3-NITROBENZOIC ACID
    • Benzoic acid, 4-(hydroxymethyl)-3-nitro-
    • methyl 4-(hydroxymethyl)-3-nitrobenzoate
    • AK140619
    • 4-HYDROXYMETHYL-3-NITRO-BENZOIC ACID
    • KUOYLJCVVIDGBZ-UHFFFAOYSA-N
    • FCH920749
    • AX8097938
    • ST24043095
    • AM20041205
    • 4-(Hydroxymethyl)-3-nitrobenzoic acid (ACI)
    • 3-Nitro-4-(hydroxymethyl)benzoic acid
    • CS-W022017
    • 82379-38-2
    • 4-(hydroxymethyl)-3-nitrobenzoicacid
    • DA-02596
    • DS-7073
    • MFCD01076314
    • CHEMBL1834880
    • SCHEMBL1483517
    • AKOS006346216
    • DTXSID30363554
    • MDL: MFCD01076314
    • Renchi: 1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)
    • Clave inchi: KUOYLJCVVIDGBZ-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C([N+](=O)[O-])C(CO)=CC=1)O

Atributos calculados

  • Calidad precisa: 197.03200
  • Masa isotópica única: 197.03242232g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 236
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 103
  • Xlogp3: 0.4

Propiedades experimentales

  • PSA: 103.35000
  • Logp: 1.30850

4-(Hydroxymethyl)-3-nitrobenzoic acid Datos Aduaneros

  • Código HS:2918199090
  • Datos Aduaneros:

    中国海关编码:

    2918199090

    概述:

    HS: 2918199090. 其他含醇基但不含其他含氧基羧酸(包括其酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%

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4-(Hydroxymethyl)-3-nitrobenzoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  24 h, rt
Referencia
Passerini reaction - amine deprotection - acyl migration (PADAM): a convenient strategy for the solid-phase preparation of peptidomimetic compounds
Banfi, Luca; et al, Molecular Diversity, 2003, 6(3-4), 227-235

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Referencia
Kinetics and mechanism of the reaction of sodium hydroxide on 4-(halomethyl)-3-nitrobenzoic acids and the corresponding non-nitro derivatives in aqueous dioxane
Riad, Y.; et al, Journal of Chemical Research, 1989, (3), 78-9

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media
Nie, Hui-Jun; et al, RSC Advances, 2019, 9(23), 13249-13253

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
A Ribozyme with Michaelase Activity: Synthesis of the Substrate Precursors
Eisenfuhr, Alexander; et al, Bioorganic & Medicinal Chemistry, 2003, 11(2), 235-249

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
1.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Referencia
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Fuming nitric acid Solvents: Water
2.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water
Referencia
Synthesis and evaluation of the anti parasitic activity of aromatic nitro compounds
Lopes, Marcela S.; et al, European Journal of Medicinal Chemistry, 2011, 46(11), 5443-5447

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Nitric acid ;  2 h, -10 °C
2.1 Catalysts: Potassium iodide ,  Water Solvents: Water ;  reflux
Referencia
4-Bromomethyl-3-nitrobenzoic acid
de la Torre, Beatriz G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
2.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Referencia
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  15 min, rt
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
3.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Referencia
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Benzene ;  24 h, reflux
2.1 Catalysts: Nitric acid ;  2 h, -10 °C
3.1 Catalysts: Potassium iodide ,  Water Solvents: Water ;  reflux
Referencia
4-Bromomethyl-3-nitrobenzoic acid
de la Torre, Beatriz G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Referencia
Kinetics and mechanism of the reaction of sodium hydroxide on 4-(halomethyl)-3-nitrobenzoic acids and the corresponding non-nitro derivatives in aqueous dioxane
Riad, Y.; et al, Journal of Chemical Research, 1989, (3), 78-9

4-(Hydroxymethyl)-3-nitrobenzoic acid Raw materials

4-(Hydroxymethyl)-3-nitrobenzoic acid Preparation Products

4-(Hydroxymethyl)-3-nitrobenzoic acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:82379-38-2)4-(Hydroxymethyl)-3-nitrobenzoic acid
Número de pedido:A840314
Estado del inventario:in Stock
Cantidad:5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:49
Precio ($):368.0/1289.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82379-38-2)4-(Hydroxymethyl)-3-nitrobenzoic acid
A840314
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):368.0/1289.0